Tamoxifen N-oxide 1,2-epoxide

Covalent protein binding Tamoxifen hepatotoxicity Reactive metabolite screening

Tamoxifen N-oxide 1,2-epoxide (CAS 102203-05-4) is a synthetic, dual-functionalized metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, bearing both an N-oxide and an epoxide moiety. Unlike the parent drug or its primary active metabolites (4-hydroxytamoxifen, endoxifen), this compound is not detected as a natural product of hepatic tamoxifen metabolism, positioning it as a specialized probe for investigating epoxide-mediated reactivity pathways without confounding endogenous formation.

Molecular Formula C26H29NO3
Molecular Weight 403.5 g/mol
CAS No. 102203-05-4
Cat. No. B13746692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTamoxifen N-oxide 1,2-epoxide
CAS102203-05-4
Molecular FormulaC26H29NO3
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCCC1(C(O1)(C2=CC=CC=C2)C3=CC=C(C=C3)OCC[N+](C)(C)[O-])C4=CC=CC=C4
InChIInChI=1S/C26H29NO3/c1-4-25(21-11-7-5-8-12-21)26(30-25,22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2,3)28/h5-18H,4,19-20H2,1-3H3/t25-,26+/m1/s1
InChIKeyLRJFFJACCRRFMU-FTJBHMTQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tamoxifen N-oxide 1,2-epoxide (CAS 102203-05-4): A Distinct Reactive Metabolite Standard for Tamoxifen Metabolism and Genotoxicity Research


Tamoxifen N-oxide 1,2-epoxide (CAS 102203-05-4) is a synthetic, dual-functionalized metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, bearing both an N-oxide and an epoxide moiety [1]. Unlike the parent drug or its primary active metabolites (4-hydroxytamoxifen, endoxifen), this compound is not detected as a natural product of hepatic tamoxifen metabolism, positioning it as a specialized probe for investigating epoxide-mediated reactivity pathways without confounding endogenous formation [2]. Its unique bifunctional electrophilic structure enables distinct covalent interactions with proteins and DNA that are quantifiably different from other tamoxifen derivatives, making it a critical reference standard for mechanistic toxicology and drug metabolism studies.

Why Tamoxifen N-oxide 1,2-epoxide Cannot Be Replaced by Parent Tamoxifen, 4-OH-Tamoxifen, or Other In-Class Metabolites in Mechanistic Studies


Tamoxifen metabolites exhibit profoundly divergent reactivity profiles toward cellular macromolecules despite their structural similarity. The N-oxide 1,2-epoxide displays covalent protein binding approximately equal to or less than tamoxifen, whereas 4-hydroxytamoxifen binds 3–5-fold more extensively [1]. In DNA adduct formation, the epoxide generates adducts that co-migrate with approximately 40% of in vivo tamoxifen-derived hepatic DNA adducts, yet the compound itself causes no detectable DNA damage when administered to rats—a stark contrast to trans-tamoxifen isomers that produce 5–90-fold higher adduct levels [2][3]. These quantitative discontinuities mean that substituting 4-OH-tamoxifen or tamoxifen for the N-oxide 1,2-epoxide in covalent binding, genotoxicity, or metabolic activation assays will yield misleading conclusions about the role of specific functional groups in tamoxifen's toxicity cascade.

Quantitative Evidence Differentiating Tamoxifen N-oxide 1,2-epoxide from Closest Structural Analogs


Covalent Protein Binding: 3–5-Fold Lower Reactivity Than 4-Hydroxytamoxifen in Rat Liver Microsomes

In a direct within-study comparison using rat liver microsomes fortified with NADPH, tamoxifen N-oxide-epoxide exhibited a rate of covalent binding to microsomal proteins that was approximately equal to or less than that of the parent drug tamoxifen. In striking contrast, 4-hydroxytamoxifen (4-OH-tam) demonstrated covalent binding that was 3–5-fold higher than tamoxifen under identical conditions [1]. This places the N-oxide 1,2-epoxide at the low end of the reactivity spectrum among major tamoxifen metabolites, making it a critical negative control for distinguishing epoxide-driven versus catechol-driven protein modification.

Covalent protein binding Tamoxifen hepatotoxicity Reactive metabolite screening

DNA Adduct Identity: ~40% of In Vivo Hepatic Tamoxifen-DNA Adducts Are Chromatographically Indistinguishable from Tamoxifen 1,2-Epoxide-Guanine Adducts

Phillips et al. (1994) reacted synthetic tamoxifen 1,2-epoxide with DNA and compared the resulting adducts to those isolated from livers of tamoxifen-treated rats. 32P-postlabeling revealed three major epoxide–DNA adduct spots on TLC that comigrated with the three major adduct spots from in vivo liver DNA. HPLC analysis further demonstrated that the major epoxide adduct, containing guanine, eluted as a single peak coincident with one of the two major in vivo adduct peaks, accounting for approximately 40% of the total hepatic adduct burden [1]. No other synthetic tamoxifen metabolite standard has been shown to recapitulate such a large fraction of in vivo adducts.

DNA adductomics Tamoxifen carcinogenicity 32P-postlabeling

In Vivo Hepatic DNA Damage: Undetectable Adduct Formation Versus 5–90-Fold Higher Levels for Trans-Tamoxifen Isomers

Brown et al. (1998) administered geometric isomers and analogues of tamoxifen to female F344 rats and quantified hepatic DNA adducts by 32P-postlabeling. Tamoxifen 1,2-epoxide and bromotamoxifen caused no detectable DNA damage relative to vehicle controls. In the same study, trans isomers of tamoxifen, C-desmethylenetamoxifen, and α-hydroxytamoxifen all produced robust DNA adduct levels that were 5–90-fold higher than those of their corresponding cis isomers [1]. This dramatic difference establishes that the epoxide is not directly genotoxic to liver DNA in vivo, implicating further metabolic activation steps beyond epoxidation.

In vivo genotoxicity Tamoxifen isomer specificity Hepatic DNA adducts

Metabolic Reduction Specificity: Human CYP2A6, CYP1A1, and CYP3A4 Reduce Tamoxifen N-Oxide Back to Tamoxifen, While FMOs Do Not

Parte and Kupfer (2005) demonstrated that tamoxifen N-oxide (TNO) is efficiently reduced back to tamoxifen by multiple human cytochrome P450 isoforms, including CYP1A1, CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4, with CYP2A6, CYP1A1, and CYP3A4 exhibiting the greatest reductive activity. In contrast, flavin-containing monooxygenases (FMOs), which catalyze the forward N-oxidation of tamoxifen, showed no capacity to reduce TNO [1]. This bidirectional metabolic cycle is unique to the N-oxide functional group and has significant implications for the steady-state pharmacokinetics of tamoxifen, as the N-oxide may serve as a reversible storage form of the active drug.

Tamoxifen pharmacokinetics N-oxide reduction Cytochrome P450 isoform specificity

Genotoxic Potency: Tamoxifen Epoxide Induces Greater Micronucleus Formation Than Parent Tamoxifen or Toremifene in CYP-Expressing Human Cells

Styles et al. (1994) compared the clastogenicity of tamoxifen, a synthesized tamoxifen epoxide, and toremifene in a panel of human lymphoblastoid cell lines expressing specific cytochrome P450s. Dose-related increases in micronucleated cell frequency were observed, with the tamoxifen epoxide producing greater increases in micronuclei incidence than either tamoxifen or toremifene across the responsive cell lines (MCL-5 > 2E1 > 3A4 > 2D6) [1]. This demonstrates that the epoxide functional group confers enhanced intrinsic genotoxic potential relative to the parent SERM scaffold, supporting its use as a positive control in genotoxicity screening batteries.

Micronucleus assay Tamoxifen clastogenicity Human lymphoblastoid genotoxicity

Synthetic Accessibility and Purity: Catalog Availability as a Defined Single-Entity Reference Standard Versus Multi-Component Metabolite Mixtures

Unlike the predominant active metabolites 4-hydroxytamoxifen and endoxifen, which are commercially available from multiple vendors, tamoxifen N-oxide 1,2-epoxide (CAS 102203-05-4) is offered as a discrete, high-purity synthetic compound with a molecular formula of C26H29NO3 and molecular weight of 403.5 g/mol [1]. The certified purity and defined isomeric identity eliminate the batch-to-batch variability inherent in metabolite mixtures or enzymatically generated preparations, which is critical for quantitative LC–MS/MS method validation, calibration curve construction, and regulatory-compliant bioanalytical work.

Reference standard Analytical chemistry Metabolite quantification

Priority Application Scenarios for Tamoxifen N-oxide 1,2-epoxide (CAS 102203-05-4) Based on Quantitative Differentiation Evidence


Negative Control for Covalent Protein Binding in Tamoxifen Reactive Metabolite Screening Panels

Utilize tamoxifen N-oxide 1,2-epoxide as the low-reactivity comparator when evaluating structure–reactivity relationships among tamoxifen metabolites. As demonstrated by Dehal et al. (1996), this compound exhibits covalent binding to microsomal proteins approximately equal to or less than tamoxifen, in contrast to the 3–5-fold higher binding of 4-hydroxytamoxifen [1]. Inclusion of this standard in covalent binding assays allows unambiguous discrimination between epoxide-dependent and catechol/quinone-dependent protein modification pathways.

DNA Adduct Reference Standard for 32P-Postlabeling and Mass Spectrometric Adductomics of Tamoxifen-Exposed Tissues

Employ the synthetic epoxide to generate well-characterized DNA adduct standards for co-chromatography with adducts isolated from tamoxifen-treated biological samples. Phillips et al. (1994) established that approximately 40% of in vivo hepatic tamoxifen-DNA adducts are chromatographically indistinguishable from the epoxide–guanine adduct [1]. This compound serves as the definitive reference material for identifying and quantifying the epoxide-derived adduct fraction in both preclinical rodent studies and human biomonitoring of tamoxifen therapy.

In Vivo Metabolic Activation Dissection: Distinguishing Direct Epoxide Genotoxicity from Further Bioactivation

Use the compound in parallel with trans-tamoxifen and α-hydroxytamoxifen in rodent genotoxicity studies to separate direct DNA reactivity from metabolism-dependent activation. Brown et al. (1998) showed that tamoxifen 1,2-epoxide caused no detectable hepatic DNA damage in F344 rats, whereas trans-tamoxifen isomers produced 5–90-fold higher adduct levels [1]. This stark contrast makes the epoxide an essential negative control for experiments designed to identify the proximate genotoxic species in tamoxifen carcinogenesis.

Probe Substrate for Investigating P450 Versus FMO Specificity in N-Oxide Reduction Kinetics

Deploy tamoxifen N-oxide 1,2-epoxide as a substrate in recombinant CYP and FMO enzyme assays to determine whether the epoxide modification alters the rate or isoform specificity of N-oxide reduction compared to the non-epoxidized tamoxifen N-oxide. Parte and Kupfer (2005) established that multiple CYP isoforms reduce TNO back to tamoxifen while FMOs do not [1]. The epoxidized derivative extends this pharmacological question to the dual-functionalized metabolite space, relevant for understanding tamoxifen's metabolic cycling in vivo.

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